molecular formula C21H25N5O3 B6504560 3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1396758-08-9

3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B6504560
CAS No.: 1396758-08-9
M. Wt: 395.5 g/mol
InChI Key: IPDRSFOPYNBWFB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a piperidine core substituted with a 3,5-dimethylisoxazole-acetyl group at the 1-position and a 1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one moiety at the 3-position. Its structural complexity arises from the fusion of three pharmacologically relevant motifs:

  • Piperidine: A six-membered nitrogen-containing ring, often used in drug design for its conformational flexibility and bioavailability .
  • 1,2,4-Triazolone: A triazole derivative with hydrogen-bonding capabilities, commonly associated with antifungal and anticancer activities .

The compound’s stereoelectronic properties are influenced by the acetyl linker between the piperidine and isoxazole, which modulates solubility and target binding. Its crystal structure has likely been refined using programs like SHELXL, given the prevalence of such tools in small-molecule crystallography .

Properties

IUPAC Name

5-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-14-18(15(2)29-23-14)12-19(27)25-11-7-8-16(13-25)20-22-24(3)21(28)26(20)17-9-5-4-6-10-17/h4-6,9-10,16H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRSFOPYNBWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the piperidine-triazolone scaffold but differ in substituents on the acetyl or aryl groups. Below is a comparative analysis based on substituent variations, bioactivity, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents (R1/R2) Bioactivity (Reported/Inferred) Solubility (LogP) Refined Crystallographic Data
Target Compound: 3-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperidin-3-yl}-1-methyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one R1: 3,5-dimethylisoxazole; R2: phenyl Antifungal (inferred from triazolone) ~2.8 (estimated) Likely via SHELXL
5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one R1: 4-bromophenyl; R2: phenyl Antimicrobial (Br enhances lipophilicity) ~3.5 Available via SHELXTL
5-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one R1: 4-fluorophenoxy; R2: phenyl Anti-inflammatory (fluorine effect) ~2.2 Not reported
3-{1-[2-(4-chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one R1: 4-chloro-2-methylphenoxy; R2: phenyl Anticancer (Cl enhances reactivity) ~3.0 Refined using SHELXL

Key Findings:

Substituent Impact on Bioactivity: The 3,5-dimethylisoxazole group in the target compound may enhance metabolic stability compared to bromophenyl or chlorophenoxy derivatives, which are more prone to oxidative degradation .

Crystallographic Data :

  • Compounds with bromine or chlorine substituents (e.g., 4-bromophenyl) often exhibit higher-quality diffraction data due to heavy-atom effects, facilitating structure refinement in SHELXL .

Solubility Trends: The 4-fluorophenoxy derivative’s lower LogP (~2.2) suggests improved aqueous solubility compared to the target compound (~2.8), aligning with fluorine’s polarity-enhancing properties .

Synthetic Challenges :

  • The target compound’s isoxazole-acetyl group requires precise coupling conditions to avoid side reactions, unlike simpler aryl-acetyl analogs .

Research Implications

  • Drug Design : The target compound’s hybrid structure offers a template for dual-target inhibitors (e.g., kinase and protease inhibition) due to its modular substituents .
  • Lumping Strategy : Compounds with similar substituents (e.g., halogenated aryl groups) could be “lumped” into surrogate categories for streamlined pharmacokinetic modeling, as seen in environmental chemistry studies .

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